

Application Notes: Fmoc-(R)-alpha-methyl-allylglycine for Stapled Peptide Synthesis

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Compound of Interest

Compound Name: *(R)-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid*

Cat. No.: B613592

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapled peptides are a promising class of therapeutics that combine the target specificity of large biologics with the cell-penetrating capabilities of small molecules.^[1] This is achieved by introducing a synthetic brace, or "staple," that locks the peptide into its bioactive α -helical conformation. This conformational rigidity enhances binding affinity, increases resistance to proteolytic degradation, and improves cell permeability.^{[1][2][3][4]} All-hydrocarbon staples, formed via ring-closing metathesis (RCM), are a popular strategy for creating these stabilized peptides.^{[1][5][6]}

Fmoc-(R)-alpha-methyl-allylglycine is a non-natural amino acid specifically designed for this purpose. Its key features include:

- Fmoc Group: Allows for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows.^{[5][7]}
- Allyl Group: Provides the terminal alkene necessary for the ruthenium-catalyzed ring-closing metathesis (RCM) reaction that forms the hydrocarbon staple.^{[1][6]}

- α -Methyl Group: Induces a conformational constraint that pre-organizes the peptide backbone into a helical structure, a feature known as "helix nucleation."^{[1][6]} This substitution also provides steric hindrance that can further protect the peptide from enzymatic degradation.^[8]

This document provides detailed protocols for the incorporation of Fmoc-(R)-alpha-methyl-allylglycine into a model peptide sequence, on-resin stapling, and subsequent characterization, using the inhibition of the p53-MDM2 protein-protein interaction as a representative application.^{[9][10][11][12]}

Physicochemical Properties

The properties of Fmoc-(R)-alpha-methyl-allylglycine make it suitable for automated peptide synthesis.

Property	Value
IUPAC Name	(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid
Molecular Formula	C ₂₁ H ₂₁ NO ₄
Molecular Weight	367.40 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMF, NMP, DCM
Purity (Typical)	>98%

Application: Targeting the p53-MDM2 Interaction

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in oncology.^[10] Disrupting this interaction can reactivate p53's apoptotic functions in cancer cells. Stapled peptides have been successfully designed to mimic the α -helical domain of p53 that binds to MDM2, serving as potent inhibitors.^{[9][10][12]}

Here, we describe the synthesis of a hypothetical stapled peptide, SP-p53-M, designed to target this interaction.

Peptide Name	Sequence	Staple Position
Unstapled Precursor	Ac-LTFXHYWAQXTS-NH ₂	i, i+7
SP-p53-M (Stapled)	Ac-LTFXHYWAQXTS-NH ₂	i, i+7

Ac = Acetyl; NH₂ = Amide; X = (R)-alpha-methyl-allylglycine

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Unstapled Precursor

This protocol details the automated synthesis of the linear peptide precursor using a microwave-assisted peptide synthesizer.

Materials:

- Rink Amide MBHA resin
- Fmoc-protected amino acids, including Fmoc-(R)-alpha-methyl-allylglycine
- Coupling reagents: HCTU, DIC
- Activators: Oxyma, DIEA
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, NMP, DCM

Procedure:

- Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF in the reaction vessel for 30 minutes.^[7]

- Amino Acid Coupling:
 - For standard amino acids, use a 5-fold molar excess of Fmoc-amino acid, 5 equivalents of DIC, and 5 equivalents of Oxyma. Couple for 5 minutes at 75°C.
 - For Fmoc-(R)-alpha-methyl-allylglycine, use a 3-fold molar excess, 3 equivalents of HCTU, and 6 equivalents of DIEA. Perform a double coupling for 10 minutes each at 70°C.^{[5][7]} The residue following the stapling amino acid may also require an extended coupling time.^[5]
- Fmoc Deprotection:
 - For standard amino acids, perform deprotection using 20% piperidine in DMF for 3 minutes at 75°C.
 - For the residue immediately following Fmoc-(R)-alpha-methyl-allylglycine, extend the deprotection time to 2 x 5 minutes to ensure complete removal of the Fmoc group from the sterically hindered site.^[5]
- Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF (5 times).
- N-terminal Acetylation: Following the final deprotection step, cap the N-terminus by reacting the resin with a solution of 10% acetic anhydride and 20% DIEA in DMF for 20 minutes.
- Final Wash: Wash the resin with DCM (5 times) and dry under vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)

This protocol describes the formation of the all-hydrocarbon staple on the resin-bound peptide.

Materials:

- Peptidyl-resin from Protocol 1
- Grubbs' First Generation Catalyst
- 1,2-Dichloroethane (DCE), anhydrous

Procedure:

- Resin Swelling: Swell the dried peptidyl-resin in anhydrous DCE for 30 minutes under a nitrogen atmosphere.[7]
- Catalyst Preparation: Prepare a 10 mM solution of Grubbs' First Generation Catalyst in anhydrous DCE. The solution should be purple.[5][13]
- Metathesis Reaction:
 - Add the catalyst solution (0.15-0.20 equivalents based on resin loading) to the swollen resin.[13][14]
 - Agitate the mixture gently under a nitrogen atmosphere for 2 hours at room temperature. The solution will gradually turn brown.[5][13]
 - Filter the reaction mixture and wash the resin with DCE.
- Repeat Reaction: Repeat the metathesis reaction (Step 3) with a fresh batch of catalyst solution for another 2 hours to drive the reaction to completion.[5][13]
- Final Washing: Wash the resin thoroughly with DCE (3 times) followed by DCM (5 times) to remove residual catalyst.[13] Dry the resin under vacuum.

Protocol 3: Cleavage, Purification, and Characterization

Materials:

- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) [5][15]
- Cold diethyl ether
- HPLC system with a C18 column
- Solvents: Acetonitrile (ACN) with 0.1% TFA, Water with 0.1% TFA
- Mass spectrometer (e.g., ESI-MS)

- Circular Dichroism (CD) Spectrometer

Procedure:

- Cleavage: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[15]
- Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate dropwise into cold diethyl ether.
- Pelleting and Lyophilization: Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the peptide pellet and lyophilize from a water/ACN mixture.
- Purification: Purify the crude peptide using reverse-phase HPLC.

HPLC Purification Parameters

Column	C18, 5 µm, 10 x 250 mm
Mobile Phase A	0.1% TFA in Water
Mobile Phase B	0.1% TFA in Acetonitrile
Gradient	20-60% B over 40 minutes
Flow Rate	4 mL/min
Detection	220 nm

- Characterization:
 - Mass Spectrometry: Confirm the identity of the purified peptide by ESI-MS. The stapled peptide should elute earlier on HPLC than its linear precursor.[13]
 - Circular Dichroism: Analyze the secondary structure by CD spectroscopy in a suitable buffer (e.g., 50 mM potassium phosphate). An increased negative signal at 222 nm compared to the unstapled precursor indicates enhanced α -helicity.[5]

Expected Results & Data Analysis

Mass Spectrometry

The expected mass is calculated, and the observed mass from ESI-MS should match, confirming the successful synthesis and stapling.

Peptide	Sequence	Expected [M+H] ⁺	Observed [M+H] ⁺
SP-p53-M	Ac-LTFXHYWAQXTS-NH ₂	Calculated Value	Experimental Value

Biophysical Characterization

The success of stapling is quantified by comparing the biophysical properties of the stapled peptide to its linear, unstapled counterpart. Increased helicity is a primary indicator of successful conformational constraint.[\[5\]](#) Enhanced proteolytic resistance and binding affinity demonstrate improved drug-like properties.[\[2\]](#)[\[3\]](#)[\[16\]](#)

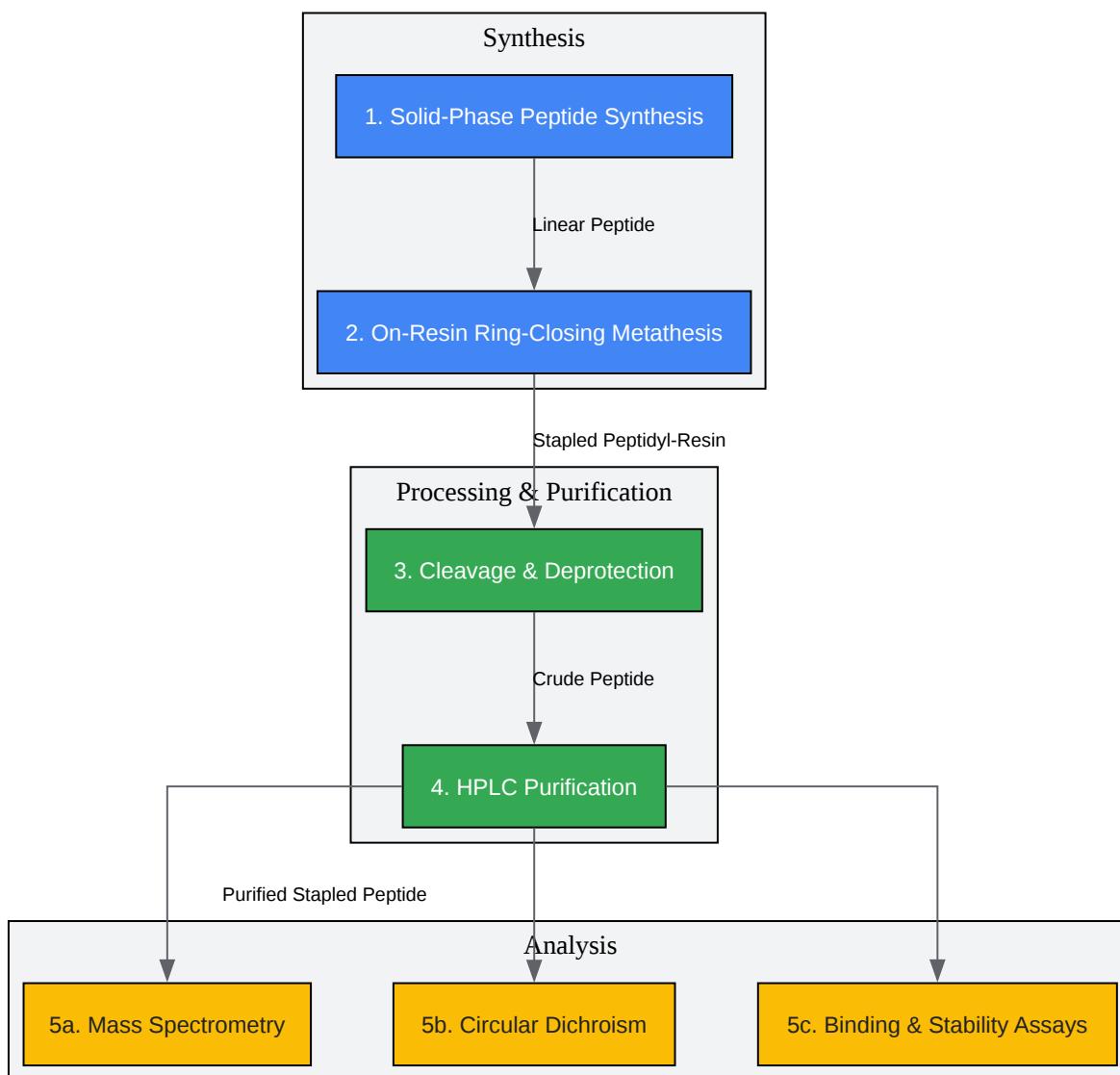
Peptide	% Helicity (CD)	Proteolytic Half-Life (Trypsin)	MDM2 Binding (Kd, nM)
Unstapled Precursor	~15%	< 10 min	~500 nM
SP-p53-M (Stapled)	> 75%	> 240 min	< 20 nM

Note: The data presented are representative and hypothetical, illustrating typical improvements seen upon peptide stapling.

Visualizations

Experimental Workflow

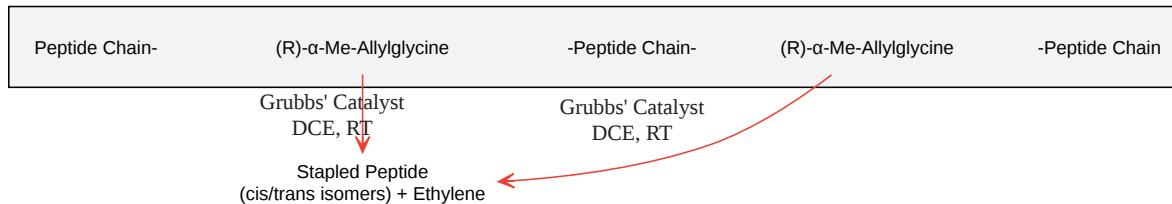
The overall process from synthesis to characterization is a linear workflow.

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Caption: Workflow for stapled peptide synthesis and analysis.

Ring-Closing Metathesis Reaction

This diagram illustrates the key chemical transformation in stapling.

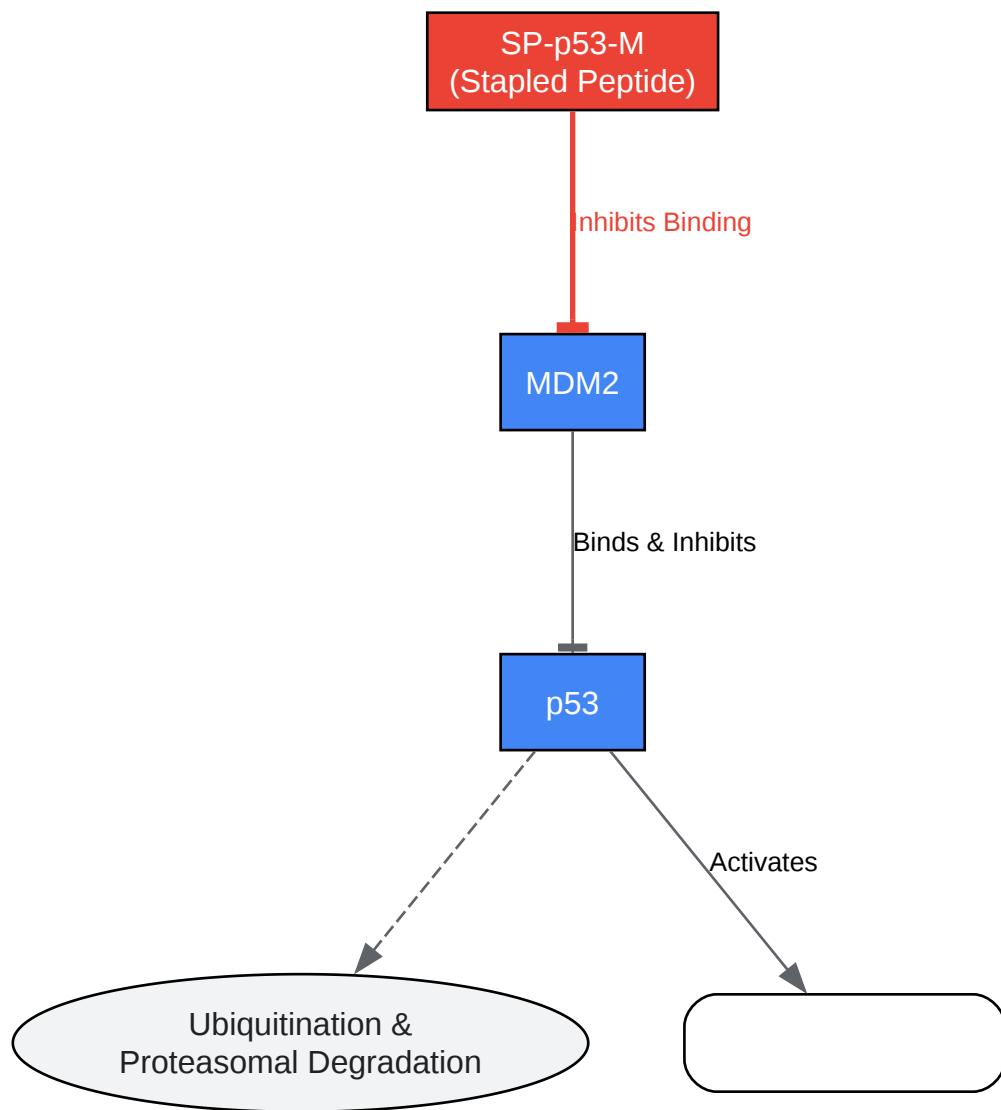


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Caption: On-resin ring-closing metathesis (RCM) reaction.

p53-MDM2 Signaling Pathway Inhibition

This diagram shows the mechanism of action for the stapled peptide inhibitor.



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